molecular formula C10H17NO7S B12881268 Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride

Cat. No.: B12881268
M. Wt: 295.31 g/mol
InChI Key: YRXBJPFLVHOLGX-XNGKIHLYSA-N
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Description

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a butyric acid derivative, and a methylsulfonyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of butyric acid with pyrrolidine derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems are often employed for the efficient and sustainable synthesis of such complex molecules . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the methylsulfonyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity.

    Butyric acid derivatives: Compounds like butyric anhydride and butyric esters have similar backbones but lack the pyrrolidine ring and methylsulfonyl group.

Uniqueness

Butyric (2S)-3-hydroxy-4-((methylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO7S

Molecular Weight

295.31 g/mol

IUPAC Name

butanoyl (2S)-3-hydroxy-4-methylsulfonyloxypyrrolidine-2-carboxylate

InChI

InChI=1S/C10H17NO7S/c1-3-4-7(12)17-10(14)8-9(13)6(5-11-8)18-19(2,15)16/h6,8-9,11,13H,3-5H2,1-2H3/t6?,8-,9?/m0/s1

InChI Key

YRXBJPFLVHOLGX-XNGKIHLYSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@H]1C(C(CN1)OS(=O)(=O)C)O

Canonical SMILES

CCCC(=O)OC(=O)C1C(C(CN1)OS(=O)(=O)C)O

Origin of Product

United States

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